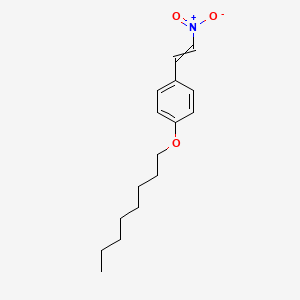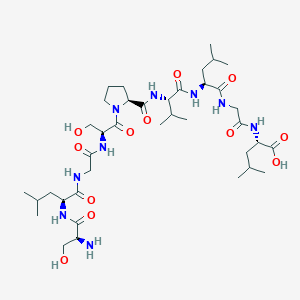![molecular formula C18H18N2O3 B12535373 4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate CAS No. 653579-83-0](/img/structure/B12535373.png)
4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The structure of this compound includes a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a diazonium group through a butenolate linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate typically involves the diazotization of an amine precursor. The process begins with the preparation of 4-(Benzyloxy)-3-methoxyaniline, which is then treated with nitrous acid to form the diazonium salt. The reaction conditions often include low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with nucleophiles to form a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions, halides, and amines are commonly employed under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Azo compounds, phenols, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes and other complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its use in biochemical assays and as a tool for studying molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzyloxy-3-methoxyphenylacetic acid: Shares the benzyloxy and methoxy substituents but lacks the diazonium group.
4-Benzyloxy-3-methoxybenzaldehyde: Contains similar substituents but has an aldehyde group instead of a diazonium group.
Uniqueness
The presence of the diazonium group in 4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate makes it unique among similar compounds. This functional group imparts distinct reactivity, enabling the compound to participate in a wide range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
653579-83-0 |
|---|---|
Molekularformel |
C18H18N2O3 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
1-diazo-4-(3-methoxy-4-phenylmethoxyphenyl)butan-2-one |
InChI |
InChI=1S/C18H18N2O3/c1-22-18-11-14(7-9-16(21)12-20-19)8-10-17(18)23-13-15-5-3-2-4-6-15/h2-6,8,10-12H,7,9,13H2,1H3 |
InChI-Schlüssel |
QTSAZKZKKWDKBC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CCC(=O)C=[N+]=[N-])OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12535292.png)

![Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate](/img/structure/B12535300.png)
![4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12535301.png)
![3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one](/img/structure/B12535303.png)

![Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate](/img/structure/B12535312.png)
![Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]-](/img/structure/B12535324.png)
![Lithium, [[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B12535334.png)
![2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid](/img/structure/B12535340.png)
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12535348.png)

![N-[3-(3-Hydroxypropoxy)phenyl]acetamide](/img/structure/B12535379.png)
